molecular formula C7H9N3O B1510178 Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone CAS No. 959239-56-6

Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone

Cat. No.: B1510178
CAS No.: 959239-56-6
M. Wt: 151.17 g/mol
InChI Key: LRDUGCRNSYHVGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone is a chemical compound with the molecular formula C7H9N3O It is characterized by the presence of a cyclopropyl group attached to a triazole ring, which is further connected to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone typically involves the reaction of cyclopropylcarbonyl chloride with 1-methyl-1H-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Cyclopropylcarbonyl chloride+1-methyl-1H-1,2,4-triazoleThis compound+HCl\text{Cyclopropylcarbonyl chloride} + \text{1-methyl-1H-1,2,4-triazole} \rightarrow \text{this compound} + \text{HCl} Cyclopropylcarbonyl chloride+1-methyl-1H-1,2,4-triazole→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amino or thio derivatives of the triazole ring.

Scientific Research Applications

Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antifungal, antibacterial, or anticancer properties.

    Materials Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Studies: Researchers use this compound to study enzyme inhibition and receptor binding, which can lead to the discovery of new therapeutic targets.

Mechanism of Action

The mechanism of action of Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl(1H-1,2,4-triazol-5-YL)methanone
  • Cyclopropyl(1-methyl-1H-1,2,3-triazol-5-YL)methanone
  • Cyclopropyl(1-methyl-1H-1,2,4-triazol-3-YL)methanone

Uniqueness

Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone is unique due to the presence of the 1-methyl group on the triazole ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

cyclopropyl-(2-methyl-1,2,4-triazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-10-7(8-4-9-10)6(11)5-2-3-5/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDUGCRNSYHVGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650943
Record name Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959239-56-6
Record name Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone
Reactant of Route 2
Reactant of Route 2
Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone
Reactant of Route 3
Reactant of Route 3
Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone
Reactant of Route 4
Reactant of Route 4
Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone
Reactant of Route 5
Reactant of Route 5
Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone
Reactant of Route 6
Reactant of Route 6
Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.